N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine
Description
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine is a tertiary amine derivative characterized by a propane-1,3-diamine backbone substituted with four methyl groups (at N1 and C2 positions) and a tetrahydro-2H-thiopyran-3-yl group at the N3 position.
Properties
Molecular Formula |
C12H26N2S |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(thian-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-6-5-7-15-8-11/h11,13H,5-10H2,1-4H3 |
InChI Key |
OMWVPYKKXRQPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCSC1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine typically involves multiple steps, including the formation of intermediate compounds. The process often requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve the desired quality. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with specific properties .
Biology: In biological research, it may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable for various assays and experiments .
Medicine: Its unique properties can be leveraged to design targeted therapies and improve the efficacy of existing treatments .
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications . The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives of propane-1,3-diamine with modifications to alkylation patterns or heterocyclic substituents. Key comparisons are outlined below:
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine
- Structural Differences : This analog lacks two methyl groups (at C2 positions) compared to the target compound, resulting in reduced steric hindrance and altered electronic properties.
- Availability : Both compounds are discontinued by CymitQuimica, suggesting similar challenges in commercial procurement .
Table 1: Structural and Commercial Comparison
Other Tertiary Amines with Thiopyran Moieties
Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () share sulfur-containing heterocycles but differ in backbone structure and functional groups (e.g., hydroxyl vs. amine termini).
Research Findings and Functional Implications
Q & A
Basic: What are the optimal synthetic routes for N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine?
Methodological Answer:
Synthesis typically involves multi-step reactions, including alkylation, amination, and cyclization. For example:
- Step 1: React tetramethylpropane-1,3-diamine derivatives with thiopyran precursors under controlled pH and temperature to form intermediate adducts.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to enhance yield and purity. Evidence from similar polyamine syntheses suggests using polar aprotic solvents (e.g., THF) and transition metal catalysts to stabilize reactive intermediates .
- Step 3: Purify via column chromatography or recrystallization, monitoring purity with HPLC or NMR .
Basic: How can researchers ensure high purity during synthesis and isolation?
Methodological Answer:
Purity is critical for reproducibility. Key strategies include:
- Analytical Monitoring: Use HPLC with UV detection (λ = 254 nm) or GC-MS to track reaction progress and identify byproducts.
- Purification Techniques: Employ gradient elution in column chromatography (silica gel, 60–120 mesh) with a hexane/ethyl acetate solvent system. For crystalline intermediates, recrystallize from ethanol/water mixtures .
- Validation: Cross-validate purity using -NMR (e.g., integration of methyl groups at δ 1.2–1.5 ppm) and elemental analysis (C, H, N, S) .
Advanced: How can computational methods predict the compound’s reactivity or binding interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, sulfur atoms in the thiopyran moiety may exhibit redox activity .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with enzymes like cytochrome P450) to assess metabolic stability. Use software like GROMACS with CHARMM force fields .
- Docking Studies: Screen against protein databases (PDB) to identify potential biological targets, prioritizing conserved residues (e.g., cysteine or lysine) for covalent bonding .
Advanced: What experimental strategies address contradictions in biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate these by:
- Dose-Response Curves: Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .
- Mechanistic Profiling: Use RNA-seq or proteomics to identify downstream pathways. For example, compare transcriptomic profiles after treatment to rule out nonspecific cytotoxicity .
- Control Experiments: Include structurally analogous compounds (e.g., spermidine derivatives) to isolate the role of the thiopyran moiety .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modifications: Synthesize analogs with variations in the thiopyran ring (e.g., oxidation to sulfone) or methyl group substitutions on the diamine backbone. Compare activities using enzyme inhibition assays .
- Pharmacophore Mapping: Use X-ray crystallography (e.g., CCDC 965195 ) or cryo-EM to resolve binding conformations.
- Data Integration: Combine SAR data with QSAR models to predict bioactivity thresholds (e.g., logP < 3 for blood-brain barrier penetration) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (expected m/z ≈ 260–280 Da) .
- Chromatography: UPLC-PDA for purity assessment (>98%) .
Advanced: How can researchers investigate potential metabolic pathways?
Methodological Answer:
- In Vitro Models: Use liver microsomes (human or rat) with NADPH cofactors to identify phase I metabolites. Monitor via LC-MS/MS for hydroxylated or demethylated products .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., -Tetramethylpropane-1,3-diamine-d) to track metabolic fate using mass spectrometry .
- CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
